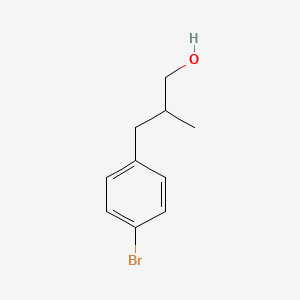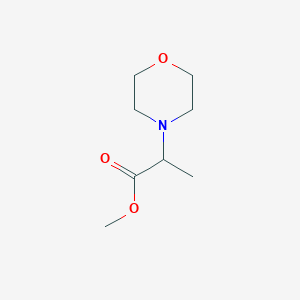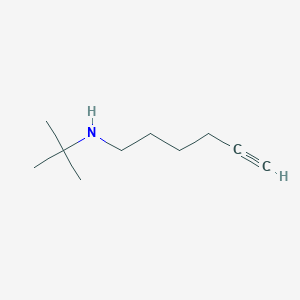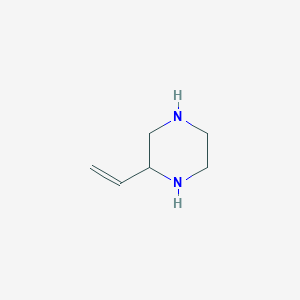![molecular formula C16H25N5O2 B8671882 tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the tetrahydropyrido[4,3-D]pyrimidin moiety via nucleophilic substitution or coupling reactions.
- Protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate shares structural similarities with other pyrrolidine carboxylates and pyrido[4,3-D]pyrimidin derivatives.
- Similar compounds may include analogs with different substituents or stereochemistry.
Uniqueness
- The unique combination of the pyrrolidine and tetrahydropyrido[4,3-D]pyrimidin moieties in this compound may confer distinct biological activities and chemical properties.
- Its specific stereochemistry may also play a crucial role in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C16H25N5O2 |
|---|---|
Molekulargewicht |
319.40 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-5-11(9-21)20-14-12-8-17-6-4-13(12)18-10-19-14/h10-11,17H,4-9H2,1-3H3,(H,18,19,20)/t11-/m0/s1 |
InChI-Schlüssel |
CNMGUVSKQOYSKC-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CNCC3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=C2CNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


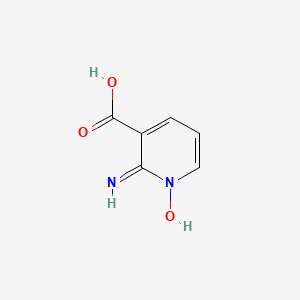

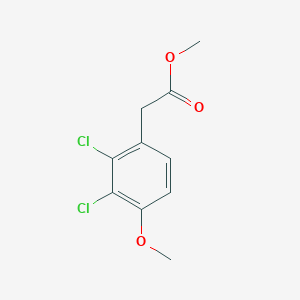
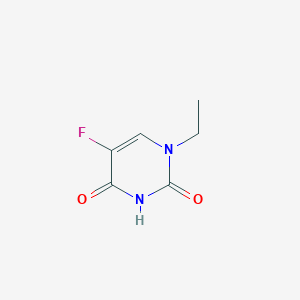
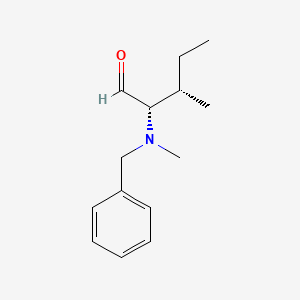
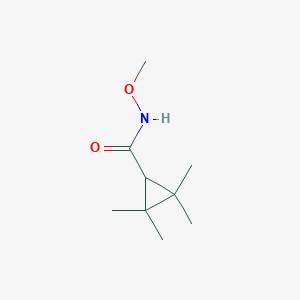
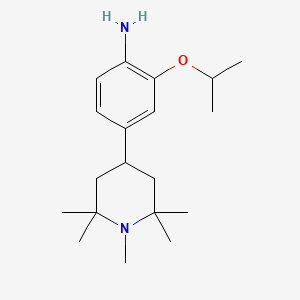
![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
